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Compound of Interest

Benzyl 4-(methylamino)piperidine-
Compound Name:
1-carboxylate

Cat. No. B1287280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Benzyl
4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.
This document outlines the expected analytical data and provides detailed experimental
protocols based on established methodologies for similar N-substituted piperidine derivatives.

Chemical Structure and Properties

Benzyl 4-(methylamino)piperidine-1-carboxylate is a disubstituted piperidine derivative with
a benzyl carbamate protecting group at the 1-position and a methylamino group at the 4-

position.

Table 1: Physicochemical Properties of Benzyl 4-(methylamino)piperidine-1-carboxylate
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Property Value Source
CAS Number 405057-75-2

Molecular Formula C14H20N202

Molecular Weight 248.32 g/mol Calculated
Physical Form Liquid

Storage Temperature 2-8°C

Spectroscopic Data for Structure Confirmation

While specific experimental spectra for Benzyl 4-(methylamino)piperidine-1-carboxylate are
not readily available in the public domain, the following tables summarize the expected
spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming the carbon-hydrogen framework of the molecule.

Table 2: Predicted 1H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~7.30-7.40 m 5H Ar-H (benzyl)
~5.15 s 2H O-CHz-Ar

N-CH:2 (piperidine,
~4.10-4.30 m 2H (.p P

equatorial)

N-CH: (piperidine,
~2.80-3.00 m 2H , (Pip

axial)
~2.60-2.75 m 1H CH-NH
~2.45 s 3H N-CHs

CH: (piperidine,
~1.80-1.95 m 2H (pP

equatorial)
~1.25-1.40 m 2H CH: (piperidine, axial)
~1.50 brs 1H N-H

Table 3: Predicted 13C NMR Spectroscopic Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm)

Assignment

~155.5 C=0 (carbamate)

~137.0 Ar-C (quaternary)

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67.0 O-CHz-Ar

~52.0 CH-N

~44.0 N-CH: (piperidine)
~34.0 N-CHs

~32.0 CH:z (piperidine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm~—?)

Intensity

Assignment

~ 3300 - 3400 Medium, broad N-H stretch (secondary amine)
~ 3030 Medium C-H stretch (aromatic)

~ 2950, 2850 Strong C-H stretch (aliphatic)
~1690-1710 Strong C=0 stretch (carbamate)

~ 1495, 1450 Medium C=C stretch (aromatic)

~ 1240 Strong C-N stretch

~ 1100 Strong C-O stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electrospray lonization, ESI)

miz lon

249.16 [M+H]*

271.14 [M+Na]*

91.05 [C7H7]* (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and
structural elucidation of Benzyl 4-(methylamino)piperidine-1-carboxylate.

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination
of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.

Protocol:

» Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol
(10 mL/mmol) in a round-bottom flask, add methylamine (2.0 eq, as a solution in THF or
water).

e Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation
of the intermediate imine.

e Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq)
portion-wise over 15 minutes.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an
additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Workup: Quench the reaction by the slow addition of water. Remove the methanol under
reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on
silica gel (eluent: dichloromethane/methanol gradient) to yield the pure product.

NMR Sample Preparation

Protocol:

» Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated
chloroform (CDCIs).

e Transfer the solution to a 5 mm NMR tube.

e Acquire 1H and 13C NMR spectra using a 400 MHz or higher field NMR spectrometer.

FT-IR Sample Preparation (Thin Film)

Protocol:

¢ Place a small drop of the neat liquid sample between two potassium bromide (KBr) or
sodium chloride (NacCl) plates.

o Gently press the plates together to form a thin film.

e Place the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry Sample Preparation (ESI)

Protocol:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

« Introduce the sample solution into the electrospray ionization source of the mass
spectrometer via direct infusion or through a liquid chromatography system.
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e Acquire the mass spectrum in positive ion mode.

Visualizations
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of
Benzyl 4-(methylamino)piperidine-1-carboxylate.
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Synthesis and Elucidation Workflow

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1287280?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Structure Elucidation Logic

The following diagram outlines the logical flow for confirming the structure of the target

molecule using spectroscopic d

ata.
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Structure Confirmation Logic

« To cite this document: BenchChem. [Structure Elucidation of Benzyl 4-
(methylamino)piperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1287280#benzyl-4-methylamino-
piperidine-1-carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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